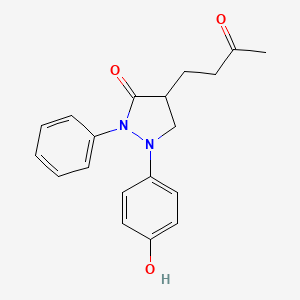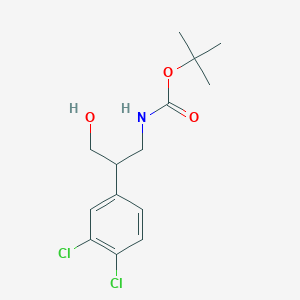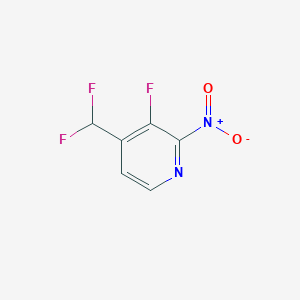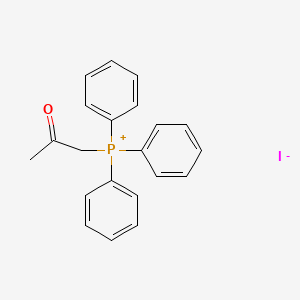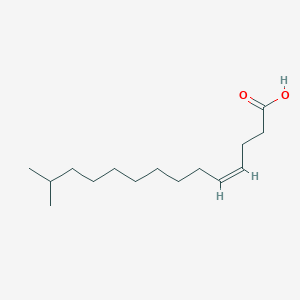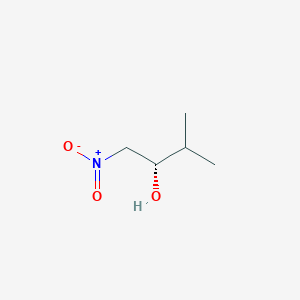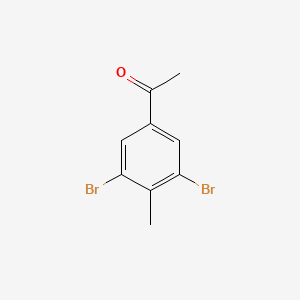![molecular formula C12H9N3 B15251986 2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
2-([4,4'-Bipyridin]-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([4,4’-Bipyridin]-2-yl)acetonitrile is an organic compound that features a bipyridine moiety linked to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile typically involves the reaction of 4,4’-bipyridine with acetonitrile under specific conditions. One common method involves the use of a decarboxylation reaction where ethyl 2-cyano-2-(pyridine-4-yl) acetic ester is prepared from 4-chloropyridine hydrochloride. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield 2-([4,4’-Bipyridin]-2-yl)acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions would be essential to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
2-([4,4’-Bipyridin]-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bipyridine moiety can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce primary amines.
科学的研究の応用
2-([4,4’-Bipyridin]-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
作用機序
The mechanism of action of 2-([4,4’-Bipyridin]-2-yl)acetonitrile involves its interaction with molecular targets through its bipyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the bipyridine unit can form stable complexes with metal ions, influencing the electronic properties of the resulting compounds .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A closely related compound used as a precursor in the synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile.
2,2’-Bipyridine: Another isomer of bipyridine with different coordination properties.
3,3’-Bipyridine: An isomer with unique electronic and steric characteristics.
Uniqueness
The combination of the bipyridine moiety with the acetonitrile group allows for versatile chemical modifications and the formation of novel compounds with tailored properties .
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(4-pyridin-4-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-5-1-12-9-11(4-8-15-12)10-2-6-14-7-3-10/h2-4,6-9H,1H2 |
InChIキー |
JRRSARBHSYIWQG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
amine](/img/structure/B15251920.png)
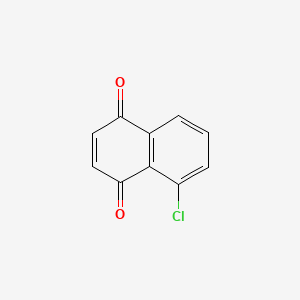
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)
![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
